molecular formula C18H18O6 B2872188 7-Hydroxy-2',5,8-trimethoxyflavanone CAS No. 100079-34-3

7-Hydroxy-2',5,8-trimethoxyflavanone

Cat. No.: B2872188
CAS No.: 100079-34-3
M. Wt: 330.336
InChI Key: FEIYIVGWSITXPN-CQSZACIVSA-N
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Description

7-Hydroxy-2’,5,8-trimethoxyflavanone is a naturally occurring flavanone compound. It is known for its unique chemical structure and potential biological activities. The compound has a molecular formula of C₁₈H₁₈O₆ and a molecular weight of 330.33 g/mol .

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-2’,5,8-trimethoxyflavanone is the enzyme adenosine 3′,5-cyclic monophosphate phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

7-Hydroxy-2’,5,8-trimethoxyflavanone interacts with its target by inhibiting the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase . This inhibition results in an increase in the intracellular concentration of cAMP, which can lead to various downstream effects depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by 7-Hydroxy-2’,5,8-trimethoxyflavanone is the cAMP signaling pathway. By inhibiting the degradation of cAMP, this compound can enhance or prolong the signal transduction events that are mediated by cAMP. These events can include the activation of protein kinase A, which can phosphorylate various target proteins and lead to changes in cellular function .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 7-Hydroxy-2’,5,8-trimethoxyflavanone’s action depend on the specific cellular context. By increasing the intracellular concentration of camp, it can potentially influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-2’,5,8-trimethoxyflavanone. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other compounds, such as those found in the diet or produced by the gut microbiota, can influence its absorption and metabolism .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Hydroxy-2’,5,8-trimethoxyflavanone are not well-studied. It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .

Molecular Mechanism

It has been reported to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase , which could potentially lead to changes in gene expression and other cellular processes.

Transport and Distribution

Flavonoids can interact with various transporters and binding proteins, which can influence their localization and accumulation .

Subcellular Localization

Flavonoids can be directed to specific compartments or organelles based on their chemical structure and any post-translational modifications they may undergo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2’,5,8-trimethoxyflavanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of flavanone precursors, which undergo hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at specific positions on the flavanone core .

Industrial Production Methods

Industrial production of 7-Hydroxy-2’,5,8-trimethoxyflavanone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2’,5,8-trimethoxyflavanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized flavanones, reduced flavanones, and substituted derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It is used as a reference compound in analytical studies and as a starting material for the synthesis of other flavonoid derivatives.

    Biology: The compound has shown potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases due to its bioactive properties.

    Industry: It is used in the formulation of cosmetic and pharmaceutical products due to its beneficial properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2’,5,8-trimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct chemical and biological properties. Its combination of hydroxy and methoxy groups at specific positions on the flavanone core differentiates it from other similar compounds .

Properties

IUPAC Name

(2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYIVGWSITXPN-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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